molecular formula C20H26ClN3O B1206735 N-(5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)-2,2-dimethylpropanamide CAS No. 101000-49-1

N-(5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)-2,2-dimethylpropanamide

Cat. No.: B1206735
CAS No.: 101000-49-1
M. Wt: 359.9 g/mol
InChI Key: QXOFQMUQMXGKGQ-NORZTCDRSA-N
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Description

SDZ 208-912: Sandoz HDC 912 , is an ergoline derivative that functions as a partial dopamine D₂ receptor agonist. This compound has been studied for its potential use as an atypical antipsychotic drug, particularly in the treatment of schizophrenia .

Preparation Methods

The synthetic routes and reaction conditions for SDZ 208-912 are not extensively detailed in publicly available literature. it is known that ergoline derivatives are typically synthesized through complex organic reactions involving multiple steps. Industrial production methods would likely involve optimizing these synthetic routes for scalability and cost-effectiveness .

Chemical Reactions Analysis

SDZ 208-912 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SDZ 208-912 has been extensively studied for its neuroendocrine effects, particularly its impact on the hypothalamic-pituitary dopaminergic systemThe compound has been found to decrease prolactin secretion and modulate growth hormone levels, which are important factors in its therapeutic effects .

Mechanism of Action

SDZ 208-912 exerts its effects primarily through its action as a partial agonist at dopamine D₂ receptors. This means that it can activate these receptors to a lesser extent than a full agonist, providing a balance between stimulation and inhibition. This partial agonistic activity is believed to contribute to its atypical antipsychotic properties, as it can modulate dopaminergic activity without causing excessive stimulation or inhibition .

Comparison with Similar Compounds

SDZ 208-912 is similar to other ergoline derivatives and partial dopamine agonists, such as:

    SDZ 208-911: Another ergoline derivative with similar partial agonistic activity at dopamine D₂ receptors.

    OPC-4392: A quinolinone derivative that acts as an agonist at presynaptic dopamine autoreceptors and as an antagonist at postsynaptic D₂ receptors.

    Amisulpride: A benzamide derivative that acts as an antagonist at dopamine D₂ and D₃ receptors.

What sets SDZ 208-912 apart is its unique balance of partial agonistic activity, which provides therapeutic benefits without the side effects commonly associated with full agonists or antagonists .

Properties

IUPAC Name

N-[(6aR,9S,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O/c1-20(2,3)19(25)22-11-8-13-12-6-5-7-15-17(12)14(18(21)23-15)9-16(13)24(4)10-11/h5-7,11,13,16,23H,8-10H2,1-4H3,(H,22,25)/t11-,13+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOFQMUQMXGKGQ-NORZTCDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1CC2C(CC3=C(NC4=CC=CC2=C34)Cl)N(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)N[C@H]1C[C@H]2[C@@H](CC3=C(NC4=CC=CC2=C34)Cl)N(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70923434
Record name N-(2-Chloro-6-methylergolin-8-yl)-2,2-dimethylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101000-49-1, 120478-65-1
Record name SDZ 208-912
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101000-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SDZ-208-912
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101000491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-chloro-6-methylergoline-8-yl)-2,2-dimethylpropanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120478651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Chloro-6-methylergolin-8-yl)-2,2-dimethylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SDZ-208-912
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60LR4NX4AK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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